N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-6-8-13(9-7-12)18-14(21)10-22-16-19-15(20-23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBRLHHWVPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a phenyl halide.
Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole-phenyl intermediate with 4-chloroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the thiadiazole ring, leading to the formation of amines or other reduced species.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 287.77 g/mol. It features a thiadiazole ring, which is known for its pharmacological properties. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential against various pathogens. The thiadiazole derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance:
- Study Findings : A study evaluated the antimicrobial efficacy of thiadiazole derivatives, revealing that compounds similar to N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of this compound have garnered considerable attention. Research indicates that derivatives containing the thiadiazole moiety are effective against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to involve modulation of specific molecular targets and pathways, potentially through enzyme inhibition or receptor interaction .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D-1 | MCF-7 | 12.5 | Enzyme inhibition |
| D-4 | HeLa | 15.0 | Receptor modulation |
| D-20 | A549 | 10.0 | Apoptosis induction |
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound and evaluated its biological activity. The synthesis involved reacting 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol under reflux conditions in organic solvents . The resulting compound showed significant anticancer activity against breast cancer cell lines (MCF7) with an IC50 value indicating strong potential for further development.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinities of this compound with specific cancer targets. The results suggest that the compound may inhibit key enzymes involved in cancer progression . This computational approach aids in understanding how modifications to the chemical structure could enhance its efficacy.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the chlorophenyl group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The 1,2,4-thiadiazole and 1,2,4-triazole cores (e.g., ) are prevalent in antimicrobial agents, with sulfur atoms enhancing electron-deficient properties for target binding .
- Substituent Effects : Halogenated phenyl groups (e.g., 4-ClPh, 2-I-Ph) improve lipophilicity and membrane penetration, critical for antibacterial activity . Iodine in Compound 19 increases steric bulk but reduces activity compared to smaller halogens like chlorine .
Table 2: Antimicrobial Efficacy of Selected Acetamide Derivatives
Key Findings :
- Fluorine substitution (Compound 39) enhances antibacterial potency compared to iodine (Compound 19) or unsubstituted analogs .
- The 1,2,4-thiadiazole core in the target compound may offer broader-spectrum activity compared to triazole derivatives due to increased stability and hydrogen-bonding capacity .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data for Diaminopyrimidinyl Acetamides
| Compound | Hydrogen Bonding Motifs | Dihedral Angle (Pyrimidine-Benzene) | Crystal System |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) | N–H⋯N (S(7)), R₂²(8) dimers | 42.25° | Monoclinic |
| N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) | N–H⋯O, N–H⋯Cl | 59.70° (Molecule A) | Triclinic |
Structural Insights :
- Intramolecular N–H⋯N bonds stabilize the conformation, while intermolecular bonds (e.g., N–H⋯O) facilitate crystal packing .
- The 4-chlorophenyl group in Compound I reduces steric hindrance compared to the 3-chlorophenyl isomer (Compound II), leading to smaller dihedral angles and tighter crystal layers .
Biological Activity
N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse sources.
The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol. The reaction typically occurs in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or chloroform under reflux conditions. The molecular formula for this compound is , with a molecular weight of 301.8 g/mol .
The biological activity of this compound is believed to involve interactions with various molecular targets. The thiadiazole ring and chlorophenyl group are crucial for its activity, likely facilitating binding to specific enzymes or receptors that modulate cellular pathways .
3.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.28 µg/mL against MCF-7 breast cancer cells .
- Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This includes activation of caspases and modulation of cell cycle progression .
3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the compound's structure can enhance its biological efficacy:
4. Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : A study reported that derivatives similar to this compound showed higher cytotoxicity compared to standard drugs like doxorubicin when tested on human hepatocellular carcinoma (HepG2) cells .
- In Vivo Studies : Research involving tumor-bearing mice demonstrated that compounds with similar structures effectively targeted sarcoma cells, indicating potential for therapeutic applications in oncology .
5. Conclusion
This compound represents a promising candidate in cancer therapy due to its potent anticancer properties and favorable structure modifications that enhance its efficacy. Ongoing research into its mechanisms and broader biological activities will be essential for developing effective therapeutic agents based on this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing intermediates like sulfonamide derivatives with acetic anhydride, followed by crystallization (e.g., ethanol evaporation) . Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature. For example, describes a reflux time of 30 minutes for acetylation, yielding crystals suitable for X-ray analysis. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and thiadiazole sulfur environments.
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm) and thioether (C-S, ~600–700 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C: ~377.5 g/mol) .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Thiadiazole derivatives are often prioritized for antitumor and antibacterial activity . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C-S-C in thiadiazole ~105°) and torsional parameters (e.g., nitro group deviation from benzene plane: ~16° as in ). Hydrogen-bonding networks (e.g., C-H⋯O interactions) can explain packing motifs and stability . Refinement software like SHELXL is used with riding models for H atoms .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Compare results across multiple models (e.g., bacterial strains or cell lines).
- Solubility Optimization : Use DMSO or cyclodextrin carriers to improve bioavailability in in vivo assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions that may explain variability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Systematically modify substituents:
- 4-Chlorophenyl Group : Replace with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .
- Thiadiazole Core : Introduce methyl or phenyl groups at position 3 to alter steric effects .
- Thioether Linker : Replace sulfur with sulfone (-SO) to evaluate redox stability .
Q. What analytical methods quantify stability under physiological conditions?
- Methodological Answer :
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours.
- LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage of acetamide bond).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for thiadiazoles) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity IC values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
